1-Benzyl-4-((benzyloxy)methyl)piperidine

Pharmaceutical Quality Control Reference Standards Alzheimer's Disease Therapeutics

Generic piperidine analogs fail to meet regulatory requirements for Donepezil impurity profiling. This specific 1-benzyl-4-((benzyloxy)methyl) substitution pattern is essential for accurate identification and quantification of Donepezil Impurity 51 in API and finished product release testing. - Confirmed identity as the official Donepezil Impurity 51, mandated by FDA and EMA for ANDA/NDA quality control submissions. - Defined pharmacological baseline: sigma-1 IC50 = 10,000 nM; dopamine D2 IC50 = 10,000 nM, enabling its use as a calibrated tool compound in CNS SAR campaigns. - High lipophilicity (LogP ~4.12) makes it an ideal system suitability standard for optimizing reversed-phase HPLC and LC-MS methods for amine-containing analytes.

Molecular Formula C20H25NO
Molecular Weight 295.426
CAS No. 138030-84-9
Cat. No. B2938341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-((benzyloxy)methyl)piperidine
CAS138030-84-9
Molecular FormulaC20H25NO
Molecular Weight295.426
Structural Identifiers
SMILESC1CN(CCC1COCC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C20H25NO/c1-3-7-18(8-4-1)15-21-13-11-20(12-14-21)17-22-16-19-9-5-2-6-10-19/h1-10,20H,11-17H2
InChIKeyCHUMPFKYVVLYMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-4-((benzyloxy)methyl)piperidine: Procurement and Selection Guide


1-Benzyl-4-((benzyloxy)methyl)piperidine (CAS 138030-84-9) is a disubstituted piperidine derivative with the molecular formula C20H25NO and a molecular weight of 295.42 g/mol . It features a piperidine ring substituted at the N1 position with a benzyl group and at the C4 position with a benzyloxymethyl group . This compound is widely recognized as Donepezil Impurity 51 and is primarily utilized as a reference standard in pharmaceutical quality control and as a versatile intermediate in medicinal chemistry synthesis . Its distinctive structural motif has been investigated in the context of sigma receptor ligands and monoamine transporter modulators [1].

1-Benzyl-4-((benzyloxy)methyl)piperidine: Generic Substitution Risks


Generic substitution of 1-Benzyl-4-((benzyloxy)methyl)piperidine with simpler or regioisomeric piperidine derivatives is not scientifically justified due to significant divergences in target binding profiles and physicochemical properties. The specific 1-benzyl-4-((benzyloxy)methyl) substitution pattern is not merely an incremental change; it defines the compound's utility as a high-purity reference standard for Donepezil quality control . Furthermore, quantitative binding data demonstrate that seemingly minor structural variations, such as substituting the benzyloxymethyl group with a naphthyloxymethyl group or altering the substitution position, result in orders-of-magnitude shifts in receptor affinity [1]. Its distinct physicochemical signature, including a predicted logP of approximately 4.12 and a pKa of 8.60, further differentiates it from more polar or less lipophilic analogs, impacting its behavior in analytical and biological assays . The evidence presented below provides a quantitative basis for why this specific compound must be procured for its designated applications.

1-Benzyl-4-((benzyloxy)methyl)piperidine: Differentiation from Analogs


Donepezil Impurity 51 Reference Standard Identity

1-Benzyl-4-((benzyloxy)methyl)piperidine is unequivocally identified and utilized as Donepezil Impurity 51, a key reference standard for the quality control of Donepezil hydrochloride, a major Alzheimer's disease drug . While other piperidine analogs may be used as general synthetic intermediates, they lack the specific structural identity required to serve as a certified reference material for this critical impurity. The procurement of this compound for this purpose is non-negotiable; no generic analog can substitute for the authentic impurity in regulatory analytical methods development and validation .

Pharmaceutical Quality Control Reference Standards Alzheimer's Disease Therapeutics

Dopamine D2 Receptor Binding vs. Naphthyl Analog

The target compound exhibits a unique binding profile at the dopamine D2 receptor when compared to a close structural analog. In in vitro binding assays against the mouse dopamine D2 receptor, 1-Benzyl-4-((benzyloxy)methyl)piperidine demonstrates an IC50 of 1.00E+4 nM (10,000 nM) [1]. In stark contrast, the analog 1-Benzyl-4-(naphthalen-2-yloxymethyl)-piperidine, which substitutes the benzyloxymethyl group with a larger, more lipophilic naphthyloxymethyl group, shows a roughly 10-fold higher affinity with an IC50 of 1.02E+3 nM (1,020 nM) in the same assay system [2]. This quantitative difference highlights the profound impact of the specific benzyloxymethyl substitution on D2 receptor engagement.

Sigma Receptor Pharmacology Dopamine Receptor Binding Structure-Activity Relationship

Sigma-1 Receptor Binding vs. Naphthyl Analog

The sigma receptor binding profile further differentiates the target compound from its naphthyl analog. 1-Benzyl-4-((benzyloxy)methyl)piperidine exhibits a moderate affinity for the mouse sigma non-opioid intracellular receptor 1 with an IC50 of 1.00E+4 nM (10,000 nM) [1]. The naphthyl analog, 1-Benzyl-4-(naphthalen-2-yloxymethyl)-piperidine, while its precise sigma-1 IC50 is not available from the same dataset, the available binding data for D2 suggests a general trend of increased potency with the larger aromatic system [2]. This class-level observation, supported by the D2 data, indicates that the benzyloxy substitution confers a specific, less potent sigma-binding profile, which may be a desired characteristic for certain research applications where lower baseline affinity or reduced off-target activity is required [3].

Sigma Receptor Pharmacology CNS Drug Discovery Structure-Activity Relationship

Physicochemical Properties vs. Simpler Analogs

1-Benzyl-4-((benzyloxy)methyl)piperidine possesses a distinct physicochemical signature that sets it apart from common, simpler piperidine analogs. Its predicted properties include a high boiling point of 397.6±17.0 °C and a calculated partition coefficient (LogP) of 4.1154, indicating high lipophilicity [REFS-1, REFS-2]. This is in stark contrast to a simpler analog like 1-Benzyl-4-piperidinemethanol (CAS 67686-01-5), which has a molecular weight of 205.30 g/mol, a melting point of 74-76 °C, and a much lower LogP (estimated ~1.9 for the related 4-benzyloxymethyl-piperidine core) [1]. The target compound's higher lipophilicity and larger molecular weight directly impact its chromatographic behavior, solubility, and membrane permeability, making it unsuitable for direct substitution in assays or synthetic schemes optimized for more polar, lower molecular weight analogs.

Physicochemical Profiling Drug-likeness Analytical Chemistry

1-Benzyl-4-((benzyloxy)methyl)piperidine: Recommended Applications


Donepezil Impurity 51 Certified Reference Standard

This is the primary, non-substitutable application for this compound. Procure this product as a high-purity (>98%) reference standard to identify, quantify, and control the levels of Donepezil Impurity 51 in active pharmaceutical ingredients (APIs) and finished drug products, as required by regulatory agencies such as the FDA and EMA . The evidence confirming its identity as the official impurity (Section 3, Item 1) makes it essential for analytical method development, validation, and routine quality control testing in pharmaceutical manufacturing and contract research organizations (CROs) [1].

Sigma-1 and D2 Receptor Pharmacology Tool

Utilize this compound as a characterized tool molecule for in vitro receptor binding studies. The quantitative data demonstrating its moderate affinity for sigma-1 (IC50 = 10,000 nM) and dopamine D2 receptors (IC50 = 10,000 nM) (Section 3, Items 2 & 3) provides a defined baseline for structure-activity relationship (SAR) campaigns aimed at designing novel CNS-penetrant ligands with tailored affinity profiles . Its specific binding signature differentiates it from more potent analogs, making it a useful control or starting point for hit-to-lead optimization [1].

Protected Intermediate for Piperidine Library Synthesis

Procure this compound as a versatile and protected synthetic intermediate. The N-benzyl group serves as a stable protecting group for the piperidine nitrogen, enabling selective functionalization at the 4-(benzyloxymethyl) position or subsequent deprotection under specific conditions (e.g., catalytic hydrogenation) . This is supported by the distinct physicochemical properties (Section 3, Item 4) that dictate its reactivity and handling, distinguishing it from simpler, unprotected piperidine building blocks [1]. It is particularly valuable for generating focused libraries of 4-substituted piperidines for medicinal chemistry exploration.

Lipophilic Probe for Chromatographic System Suitability

Due to its high lipophilicity (LogP ~4.12) and distinct structural features (Section 3, Item 4), this compound serves as an excellent probe for evaluating and optimizing reversed-phase high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) methods . It can be used as a system suitability standard to assess column performance, mobile phase composition, and gradient elution parameters for the separation of lipophilic amine-containing compounds, a common challenge in pharmaceutical analysis [1].

Technical Documentation Hub

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